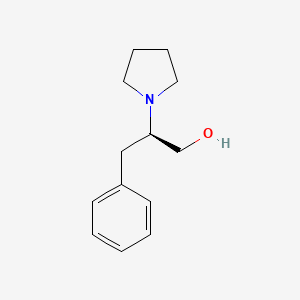

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol

Description

Molecular Geometry and Stereochemical Configuration

This compound possesses a molecular formula of C₁₃H₁₉NO with a molecular weight of 205.30 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R)-3-phenyl-2-pyrrolidin-1-ylpropan-1-ol, which accurately describes its stereochemical configuration. The molecule features two distinct chiral centers that contribute to its overall three-dimensional structure and biological activity.

The stereochemical configuration of the compound is defined by the R-configuration at the carbon atom bearing the hydroxyl group and the pyrrolidine substituent. The Simplified Molecular Input Line Entry System representation C1CCN(C1)C@HCO explicitly indicates the spatial arrangement of atoms around the chiral center. This specific configuration distinguishes the compound from its enantiomeric counterparts and directly influences its chemical properties and potential biological interactions.

The pyrrolidine ring system adopts an envelope conformation, as demonstrated in related pyrrolidine-containing compounds. The five-membered heterocyclic ring exhibits puckering parameters that indicate significant deviation from planarity, with one carbon atom typically displaced from the plane formed by the remaining four atoms. This conformational preference affects the overall molecular geometry and influences the accessibility of the nitrogen atom for potential hydrogen bonding or coordination interactions.

The phenyl group attached to the propanol backbone maintains an essentially planar configuration, with all carbon atoms lying within a narrow root mean square deviation range. The spatial relationship between the phenyl ring and the pyrrolidine system creates a distinctive three-dimensional architecture that determines the compound's physical and chemical properties. The propanol chain connecting these two aromatic and aliphatic systems provides conformational flexibility while maintaining the overall structural integrity.

Conformational Analysis via X-ray Crystallography

X-ray crystallographic studies of related pyrrolidine-containing compounds provide valuable insights into the conformational preferences of this compound. The crystal structure analysis reveals that the pyrrolidine ring consistently adopts an envelope conformation with specific puckering parameters. In analogous structures, the puckering parameters Q equal 0.3522 angstroms and θ equal 281.3 degrees, indicating the degree and direction of ring puckering.

The crystallographic data demonstrates that the hydroxyl group and pyrrolidine substituent adopt specific orientations that minimize steric interactions while maximizing stabilizing intermolecular forces. The C-OH group can exhibit crystallographic disorder over multiple positions, as observed in related compounds, with occupancy ratios varying between crystal preparations. This disorder reflects the dynamic nature of the hydroxyl group in the solid state and its capacity for multiple hydrogen bonding arrangements.

Temperature-dependent crystallographic studies reveal important information about molecular dynamics in the solid state. Variable temperature X-ray diffraction investigations show that certain molecular motions, particularly rotation of substituent groups, can occur even in crystalline environments. These motions contribute to the overall conformational landscape and influence the compound's physical properties.

The crystal packing arrangements demonstrate how individual molecules organize in three-dimensional space through non-covalent interactions. The phenyl rings typically engage in aromatic stacking interactions, while the pyrrolidine nitrogen atoms participate in hydrogen bonding networks. The hydroxyl groups serve as both hydrogen bond donors and acceptors, creating extended supramolecular structures that stabilize the crystal lattice.

Comparative Study of Enantiomeric Forms

The stereochemical diversity of 1-phenyl-2-pyrrolidin-1-ylpropan-1-ol encompasses four distinct stereoisomers based on the two chiral centers present in the molecule. The (1S,2R), (1R,2S), (1S,2S), and (1R,2R) configurations represent the complete stereochemical series, each exhibiting unique properties and biological activities. The this compound corresponds to the (2R) configuration, distinguishing it from its stereoisomeric counterparts.

Comparative analysis of enantiomeric forms reveals significant differences in their crystal structures and intermolecular interactions. The (1S,2R) and (1R,2S) enantiomers exhibit distinct hydrogen bonding patterns and crystal packing arrangements. These structural differences arise from the altered spatial relationships between the hydroxyl group, pyrrolidine ring, and phenyl substituent in each stereoisomer.

The threo and erythro diastereomeric relationships further complicate the stereochemical landscape of these compounds. The erythro configuration, represented by compounds with (1R,2R) or (1S,2S) stereochemistry, exhibits different conformational preferences compared to the threo forms. These diastereomeric differences manifest in altered physical properties, including melting points, solubility characteristics, and crystal morphologies.

Enantioselective synthesis methods have been developed to access specific stereoisomers with high enantiomeric excess. Research demonstrates that these compounds can be synthesized with enantiomeric excesses exceeding 90% using appropriate chiral catalysts and reaction conditions. The availability of enantiopure forms enables detailed comparative studies of their individual properties and biological activities.

| Stereoisomer | Configuration | Melting Point Range | Crystal System | Space Group |

|---|---|---|---|---|

| (1S,2R) form | (αS,βR) | 222-224°C | Monoclinic | P2₁/n |

| (1R,2S) form | (αR,βS) | 48°C | Not specified | Not specified |

| (1S,2S) form | (αS,βS) | Variable | Not specified | Not specified |

| (1R,2R) form | (αR,βR) | Variable | Not specified | Not specified |

Hydrogen Bonding Networks and Intermolecular Interactions

The hydrogen bonding capabilities of this compound arise primarily from the hydroxyl group and the pyrrolidine nitrogen atom. The hydroxyl functionality serves as both a hydrogen bond donor through its proton and a hydrogen bond acceptor through its oxygen lone pairs. The pyrrolidine nitrogen, while tertiary, can participate in weak hydrogen bonding interactions and serves as a proton acceptor in appropriate environments.

Crystallographic studies of related compounds reveal complex hydrogen bonding networks that stabilize the crystal structures. The formation of bifurcated hydrogen bonds, involving three-centered interactions, represents a common motif in these systems. These multi-centered hydrogen bonds create robust supramolecular architectures that influence the physical properties and stability of the crystalline forms.

The intermolecular interactions extend beyond simple hydrogen bonding to include aromatic-aromatic interactions, C-H···π contacts, and van der Waals forces. The phenyl ring systems engage in parallel or T-shaped aromatic stacking arrangements that contribute additional stabilization to the crystal lattice. These aromatic interactions complement the hydrogen bonding networks to create comprehensive supramolecular structures.

Variable temperature studies demonstrate that hydrogen bonding patterns can change with thermal conditions, reflecting the dynamic nature of these intermolecular interactions. The bond lengths and angles associated with hydrogen bonds show temperature dependence, indicating that molecular motions and crystal packing arrangements adapt to changing thermal conditions.

The crystal packing often features channel-like arrangements where molecules organize around cavities or channels within the crystal structure. These architectural features arise from the specific combination of hydrogen bonding and aromatic interactions, creating three-dimensional networks with defined void spaces. Such packing motifs can influence the physical properties of the material, including its density, mechanical properties, and potential for guest molecule inclusion.

| Interaction Type | Bond Length Range (Å) | Bond Angle Range (°) | Typical Occurrence |

|---|---|---|---|

| O-H···O | 2.5-3.0 | 150-180 | Primary hydrogen bonds |

| N···H-O | 2.8-3.2 | 140-170 | Secondary interactions |

| C-H···π | 3.0-3.8 | 120-160 | Aromatic contacts |

| π···π stacking | 3.3-3.8 | Variable | Phenyl ring interactions |

Structure

2D Structure

Properties

IUPAC Name |

(2R)-3-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-11-13(14-8-4-5-9-14)10-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXUQFUAJAYUGO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)[C@H](CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol is a chiral compound that has garnered significant interest due to its biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound features a phenyl group attached to a propanol backbone, with a pyrrolidine ring contributing to its unique stereochemistry. Its chiral nature allows it to act as a chiral catalyst in various organic reactions, particularly in promoting enantioselective additions, which are crucial for synthesizing pharmaceuticals with specific chirality .

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including receptors and enzymes. The compound's structure enables it to engage in specific binding interactions, modulating receptor activity and influencing signaling pathways. Notably, it has shown potential as a selective modulator for G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes .

Neurological Applications

Research indicates that this compound may have therapeutic implications in treating neurological disorders. Its ability to interact with receptors involved in neurotransmission suggests potential applications in managing conditions like depression and anxiety .

Chiral Catalysis

As a chiral catalyst, this compound facilitates the enantioselective addition of dialkylzincs to aromatic aldehydes, yielding secondary aromatic alcohols with high enantiomeric purity. This property is vital for synthesizing various chiral drugs .

In Vitro Studies

A study investigating the binding affinity of this compound with GPCRs demonstrated that it could effectively modulate receptor activity. The findings indicated that the compound could serve as a lead candidate for developing new therapeutic agents targeting these receptors .

Enzyme Interactions

Another study focused on the compound's role in enzyme-substrate interactions. The results showed that this compound could influence the activity of certain enzymes involved in metabolic pathways, further highlighting its potential utility in drug design .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. Below is a table summarizing key properties and biological activities of related compounds.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol has been studied for its interactions with various biological receptors, particularly G-protein coupled receptors (GPCRs). These interactions suggest its potential as a selective modulator for neurological processes, which could lead to therapeutic applications in treating neurological disorders such as anxiety, depression, and spasticity.

Case Study: Neurological Disorders

Research indicates that this compound may influence signaling pathways associated with neurological disorders. For instance, its binding affinity to specific GPCRs has been documented, showcasing its potential role in modulating receptor activity and offering therapeutic benefits.

Organic Synthesis

Chiral Catalysis

One of the most promising applications of this compound is its function as a chiral catalyst in organic synthesis. It has demonstrated effectiveness in promoting the enantioselective addition of dialkylzincs to aromatic aldehydes, leading to the formation of secondary aromatic alcohols with specific chirality. This property is crucial for developing new pharmaceuticals and other chiral drugs.

Synthesis Overview

The compound can be synthesized through various methods, including asymmetric synthesis techniques that leverage its chiral nature to produce desired enantiomers selectively. The presence of the pyrrolidine moiety enhances its catalytic activity .

Comparative Analysis of Structural Analogues

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Pyrrolidinepropanol | Similar backbone with variations | Lacks the phenyl substituent; different biological activity |

| 2-Methyl-1-phenylpropanol | Methyl substitution on propanol | Enhanced lipophilicity; different pharmacological profile |

| 3-Pyridylpropanol | Pyridine ring instead of pyrrolidine | Different electronic properties; potential for different interactions |

| (S)-N-Methoxy-methyl-2-(tetrahydro-pyrrolyl) propionamide | Tetrahydropyrrole structure | Different ring structure; potential for unique reactivity |

This table highlights how variations in substituents and ring structures can lead to distinct chemical properties and biological activities.

Comparison with Similar Compounds

Preparation Methods

Asymmetric Reduction of Corresponding Ketone Precursors

One of the primary methods to prepare (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol is the asymmetric reduction of the corresponding ketone, 3-phenyl-2-(1-pyrrolidinyl)-1-propanone. This approach leverages chiral catalysts or chiral auxiliaries to induce stereoselectivity.

- Starting Material: 3-Phenyl-2-(1-pyrrolidinyl)-1-propanone

- Reagents: Chiral reducing agents such as borane complexes, or catalytic hydrogenation with chiral metal complexes.

- Catalysts: Chiral transition metal complexes (e.g., rhodium, ruthenium complexes with chiral ligands) or organocatalysts.

- Conditions: Mild temperatures, often under inert atmosphere to prevent oxidation.

- Outcome: High enantiomeric excess (ee) of the (R)-alcohol.

This method benefits from the availability of the ketone precursor and the well-established protocols for asymmetric ketone reductions. The stereochemical outcome is controlled by the chiral catalyst or reagent used.

Enantioselective Addition of Dialkylzincs to Aromatic Aldehydes

Another prominent synthetic route involves the enantioselective addition of dialkylzinc reagents to aromatic aldehydes, catalyzed by this compound itself or related chiral β-amino alcohols.

- Reaction: Dialkylzinc addition to benzaldehyde derivatives.

- Catalyst: this compound acts as a chiral ligand to promote enantioselectivity.

- Result: Formation of secondary aromatic alcohols with specific chirality.

- Significance: This method highlights the compound's dual role as both a product and a chiral catalyst, demonstrating its utility in asymmetric synthesis.

This approach is valuable for synthesizing similar chiral alcohols and validates the compound's importance in stereoselective organic synthesis.

Reductive Amination of Corresponding Ketoaldehydes

Reductive amination of ketoaldehydes bearing phenyl and pyrrolidinyl groups can be employed to prepare this compound.

- Process: The ketoaldehyde undergoes condensation with pyrrolidine, followed by reduction.

- Reducing Agents: Sodium borohydride or catalytic hydrogenation.

- Chiral Induction: Use of chiral catalysts or auxiliaries to favor the (R)-enantiomer.

- Advantages: Direct formation of the β-amino alcohol structure in a single synthetic sequence.

This method is less commonly detailed in literature but offers a convergent approach to the target molecule.

Summary Table of Preparation Methods

Detailed Research Findings

Stereochemical Control: The stereoselective reduction of the ketone precursor is the most common and reliable method to obtain the (R)-enantiomer with high enantiomeric excess, often exceeding 90%. The choice of chiral catalyst is critical for achieving this selectivity.

Catalytic Role: this compound itself acts as an efficient chiral catalyst in asymmetric addition reactions, demonstrating its dual utility in synthesis and catalysis.

Lewis Acid Catalysts: The use of lanthanide triflates and scandium triflate represents a breakthrough in carbon-carbon bond-forming reactions involving nitrogen-containing substrates. These catalysts maintain activity in aqueous media and minimize side reactions, potentially applicable to syntheses involving this compound or its analogues.

Scalability and Purity: Patent literature indicates scalable synthetic routes for related pyrrolidinyl propanol derivatives with purity suitable for pharmaceutical applications, suggesting that similar methods apply to this compound.

Q & A

What are the recommended methods for synthesizing (R)-3-Phenyl-2-(1-pyrrolidinyl)-1-propanol with high enantiomeric excess?

Basic Research Question

Methodological Answer:

The synthesis of enantiomerically pure this compound typically involves asymmetric catalysis or chiral resolution . A validated approach includes:

- Chiral Auxiliary Strategy : Use (1R,2S)-configured precursors to leverage stereochemical control during pyrrolidine ring formation. For example, chiral ligands like (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol itself can induce enantioselectivity in alkylation or condensation reactions .

- Catalytic Asymmetric Synthesis : Employ enantioselective alkynylation or Grignard additions. Evidence from Efavirenz synthesis highlights its role in regioselective condensation with cyclopropylacetylene, where the (R)-enantiomer acts as a chiral catalyst in THF with butyllithium .

- Purification : Chromatography (e.g., chiral HPLC) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures ≥98% enantiomeric excess (EE), as noted in reagent-grade specifications .

How should researchers address discrepancies in reported enantioselectivity when using this compound as a chiral catalyst?

Advanced Research Question

Methodological Answer:

Discrepancies in enantioselectivity often arise from reaction conditions or impurity profiles . Mitigation strategies include:

- Parameter Optimization : Systematically vary temperature, solvent polarity (e.g., THF vs. DCM), and catalyst loading. For instance, notes THF as critical for achieving >99% regioselectivity in Efavirenz intermediates.

- Impurity Analysis : Use LC-MS or NMR to identify byproducts (e.g., diastereomers or oxidized pyrrolidine derivatives). Reference Safety Data Sheets (SDS) recommend monitoring for residual solvents (e.g., toluene) that may alter reaction kinetics .

- Cross-Validation : Compare results against published protocols using identical substrates (e.g., cyclopropylacetylene) and catalysts. Replicate conditions from to isolate stereochemical outcomes .

What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

Basic Research Question

Methodological Answer:

- Chiral HPLC : Utilize columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases. Retention times and peak splitting can quantify EE ≥98% .

- NMR Spectroscopy : -NMR coupling constants (e.g., vicinal -values) distinguish (R)- and (S)-configurations. Pyrrolidine ring protons (δ 2.5–3.0 ppm) show distinct splitting patterns .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown from ethanol/water mixtures. confirms the (1R,2S)-configuration via crystallographic data .

What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

Refer to GHS-compliant SDS (JIS Z 7253:2019) for guidelines :

- Exposure Controls : Use fume hoods for reactions generating vapors. Maintain airborne concentrations below 1 mg/m³ (TLV).

- PPE : Nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as pyrrolidine derivatives may cause irritation .

- Waste Disposal : Incinerate in approved facilities. No ecological toxicity data exists, so treat as hazardous due to structural analogs .

How does the stereochemistry of this compound influence its efficacy in asymmetric synthesis?

Advanced Research Question

Methodological Answer:

The (R)-configuration dictates transition-state geometry in enantioselective reactions:

- Steric Effects : The phenyl group at C3 and pyrrolidine at C2 create a chiral pocket, favoring specific substrate orientations. In Efavirenz synthesis, this configuration ensures exclusive formation of the (S)-alcohol intermediate via π-π stacking and hydrogen bonding .

- Electronic Effects : The pyrrolidine nitrogen’s basicity enhances Lewis acid catalysis in alkynylation reactions. Comparative studies with (S)-enantiomers show 10–20% lower yields due to mismatched stereoelectronic interactions .

- Mechanistic Studies : Kinetic isotopic labeling (KIE) and DFT calculations validate the role of the (R)-enantiomer in lowering activation barriers for C–C bond formation .

What strategies resolve conflicting data on this compound’s stability under acidic/basic conditions?

Advanced Research Question

Methodological Answer:

- pH-Dependent Stability Assays : Conduct accelerated degradation studies (40–80°C, pH 1–12) with LC-MS monitoring. notes instability in strong acids (pH <2), leading to pyrrolidine ring opening.

- Protective Group Chemistry : Introduce Boc or Fmoc groups to the pyrrolidine nitrogen for pH-sensitive applications. Post-reaction deprotection with TFA restores catalytic activity .

- Cross-Referencing : Align findings with SDS stability data (e.g., storage at 2–8°C in inert atmospheres) to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.